molecular formula C18H23N5O9 B13434517 9'-deoxy-8',8'-dihydroxyherbicidin B

9'-deoxy-8',8'-dihydroxyherbicidin B

Cat. No.: B13434517
M. Wt: 453.4 g/mol
InChI Key: AZYCCECPGKXFKD-WZBVYVGFSA-N
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Description

9’-deoxy-8’,8’-dihydroxyherbicidin B: is a bioactive natural product belonging to the class of undecose nucleosides. It is derived from the fermentation culture of Streptomyces species. This compound is part of the herbicidin family, which are known for their complex chemical structures and significant biological activities .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 9’-deoxy-8’,8’-dihydroxyherbicidin B involves multiple steps, including the formation of a tricyclic furano-pyrano-pyran ring system. The total synthesis of herbicidin B, a related compound, was first accomplished in 1999 by Matsuda et al. The synthetic route typically involves the construction of the undecose sugar moiety and the attachment of the adenine base .

Industrial Production Methods: Industrial production of 9’-deoxy-8’,8’-dihydroxyherbicidin B is primarily achieved through fermentation processes using Streptomyces species. The fermentation broth is then subjected to extraction and purification processes to isolate the desired compound .

Chemical Reactions Analysis

Types of Reactions: 9’-deoxy-8’,8’-dihydroxyherbicidin B undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound to enhance its biological activity or to study its structure-activity relationships .

Common Reagents and Conditions: Common reagents used in the reactions of 9’-deoxy-8’,8’-dihydroxyherbicidin B include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. Reaction conditions typically involve controlled temperatures and pH to ensure the desired transformations .

Major Products: The major products formed from these reactions include derivatives with modified functional groups, such as 9’-deoxy-8’-oxoherbicidin B and the 8’-epimer of herbicidin B. These derivatives are often evaluated for their enhanced biological activities .

Scientific Research Applications

Chemistry: In chemistry, 9’-deoxy-8’,8’-dihydroxyherbicidin B serves as a valuable synthetic target due to its complex structure. Researchers study its synthesis to develop new methodologies for constructing similar nucleoside analogs .

Biology: In biology, this compound is studied for its potential as an antibiotic. It has shown activity against various bacterial strains, making it a promising candidate for developing new antibacterial agents .

Medicine: In medicine, 9’-deoxy-8’,8’-dihydroxyherbicidin B is evaluated for its cancer chemopreventive potential. It has been shown to inhibit tumor necrosis factor alpha (TNF-α)-induced nuclear factor-kappa B (NF-κB) activity, which is a pathway involved in inflammation and cancer .

Industry: In the industry, this compound is used as a reference standard for pharmaceutical testing. Its high-quality reference standards ensure accurate results in various analytical applications .

Mechanism of Action

The mechanism of action of 9’-deoxy-8’,8’-dihydroxyherbicidin B involves its interaction with molecular targets such as bacterial enzymes and cellular pathways. It inhibits the activity of TNF-α, thereby preventing the activation of NF-κB, which is a key regulator of immune response and inflammation .

Comparison with Similar Compounds

Uniqueness: 9’-deoxy-8’,8’-dihydroxyherbicidin B is unique due to its specific structural features, such as the presence of two hydroxyl groups at the 8’ position and the absence of a deoxy group at the 9’ position. These structural differences contribute to its distinct biological activities and make it a valuable compound for scientific research .

Properties

Molecular Formula

C18H23N5O9

Molecular Weight

453.4 g/mol

IUPAC Name

methyl (1R,3S,4R,5R,7R,9R,11S)-5-(6-aminopurin-9-yl)-1,13,13-trihydroxy-4-methoxy-2,6,10-trioxatricyclo[7.4.0.03,7]tridecane-11-carboxylate

InChI

InChI=1S/C18H23N5O9/c1-28-12-11-7(31-15(12)23-6-22-10-13(19)20-5-21-14(10)23)3-9-18(27,32-11)17(25,26)4-8(30-9)16(24)29-2/h5-9,11-12,15,25-27H,3-4H2,1-2H3,(H2,19,20,21)/t7-,8+,9-,11+,12-,15-,18-/m1/s1

InChI Key

AZYCCECPGKXFKD-WZBVYVGFSA-N

Isomeric SMILES

CO[C@@H]1[C@@H]2[C@@H](C[C@@H]3[C@@](O2)(C(C[C@H](O3)C(=O)OC)(O)O)O)O[C@H]1N4C=NC5=C(N=CN=C54)N

Canonical SMILES

COC1C2C(CC3C(O2)(C(CC(O3)C(=O)OC)(O)O)O)OC1N4C=NC5=C(N=CN=C54)N

Origin of Product

United States

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